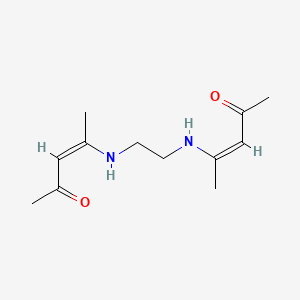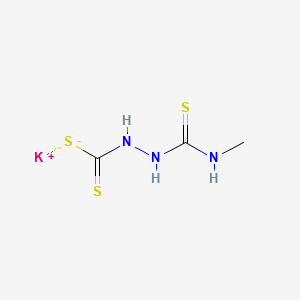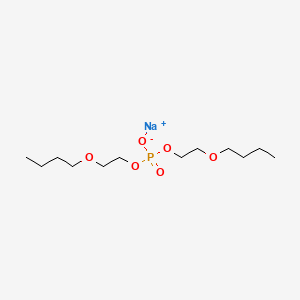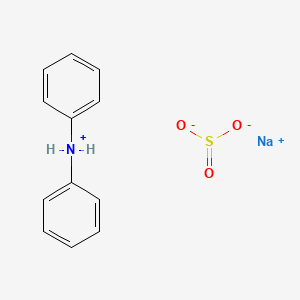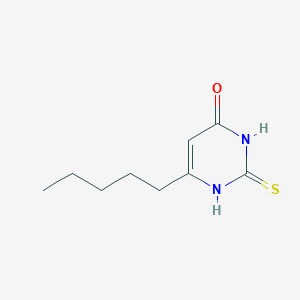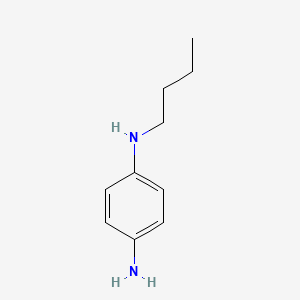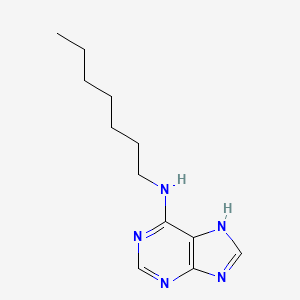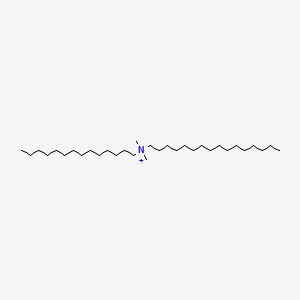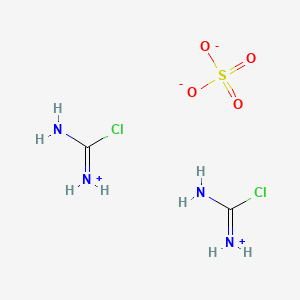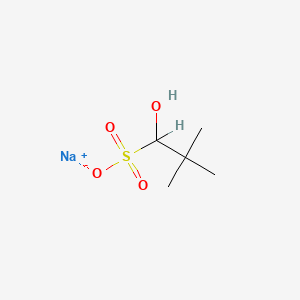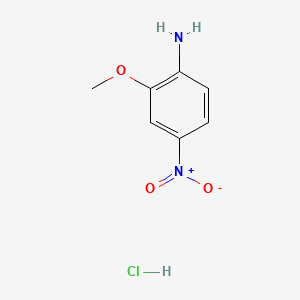
2-Methoxy-4-nitroanilinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-nitroanilinium chloride is an organic compound with the molecular formula C7H9ClN2O3. It is a derivative of 4-nitroaniline and is known for its vibrant orange to red colors. This compound is widely used in various industries, including the production of dyes, pharmaceuticals, and specialty chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxy-4-nitroanilinium chloride can be synthesized through a series of chemical reactions. One common method involves the nitration of 2-methoxyaniline to produce 2-methoxy-4-nitroaniline, which is then converted to its chloride salt form. The nitration reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes followed by purification steps to isolate the desired compound. The use of advanced techniques such as crystallization and filtration ensures high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-nitroanilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-methoxy-4-phenylenediamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: 2-Methoxy-4-phenylenediamine.
Substitution: Substituted aniline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-methoxy-4-nitroanilinium chloride involves its interaction with molecular targets and pathways in biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, modulation of signaling pathways, and alterations in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitroaniline: A precursor to 2-methoxy-4-nitroanilinium chloride, used in the synthesis of dyes and other organic compounds.
2-Methoxy-4-phenylenediamine: A reduction product of this compound, used in various chemical applications.
2-Bromo-4-nitroaniline: A similar compound with a bromine substituent, used in organic synthesis and research
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant colors, reactivity, and versatility make it valuable in various applications, from dye production to pharmaceutical synthesis .
Eigenschaften
CAS-Nummer |
71720-49-5 |
|---|---|
Molekularformel |
C7H9ClN2O3 |
Molekulargewicht |
204.61 g/mol |
IUPAC-Name |
2-methoxy-4-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-7-4-5(9(10)11)2-3-6(7)8;/h2-4H,8H2,1H3;1H |
InChI-Schlüssel |
FHZJVAOAPCEUAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


